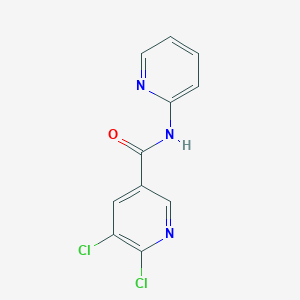

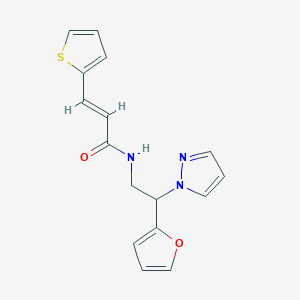

![molecular formula C22H22N2O3S B2839497 4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-41-1](/img/structure/B2839497.png)

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Chemical Properties

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a compound involved in various chemical synthesis processes. Its derivatives and related compounds have been utilized in the dimerization of primary thioamides into 1,2,4-thiadiazoles and benzoselenoamides into 1,2,4-selenadiazoles, showing efficient yields at room temperature (Chauhan et al., 2018). Furthermore, tert-butyl phenylazocarboxylates, closely related to the subject compound, are noted for their versatility in synthetic organic chemistry, especially in nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Biological Activities

Research has shown the potential biological activities of compounds structurally similar to this compound. For instance, specific pyrazole amide derivatives exhibited promising insecticidal activity against cotton bollworms, hinting at the compound's relevance in agricultural and pest control applications (Deng et al., 2016).

Material Science Applications

In material science, derivatives of the compound have been synthesized for creating polyamides with flexible main-chain ether linkages. These polyamides, which include compounds like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, exhibit high thermal stability and are soluble in a variety of polar solvents (Hsiao et al., 2000).

Medical Research

While specific data on this compound in medical research is not readily available, structurally similar compounds have demonstrated significant antitumor and antimicrobial activities. For example, some thiadiazolotriazin-4-one derivatives, related in structure, have been noted for their mosquito-larvicidal and antibacterial properties (Castelino et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a novel structure and its interaction with specific biological targets is still under investigation .

Mode of Action

It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The specific pathways and their downstream effects are currently under investigation .

Result of Action

The molecular and cellular effects of the compound’s action are still being studied. Preliminary studies suggest that the compound may have antitumor activities, as some related compounds have shown potent growth inhibition properties against certain cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its targets and its overall effectiveness .

Properties

IUPAC Name |

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-22(2,3)16-7-4-14(5-8-16)20(25)24-21-23-17(13-28-21)15-6-9-18-19(12-15)27-11-10-26-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQHSVJGDVSNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

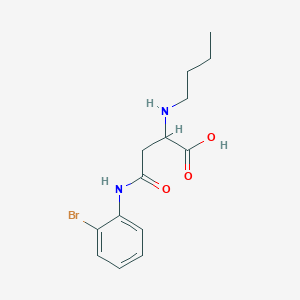

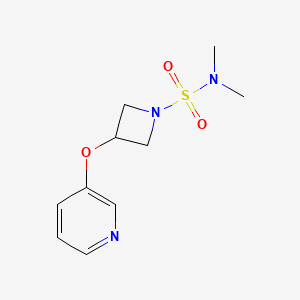

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)

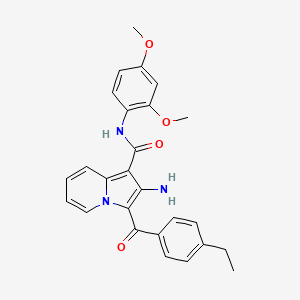

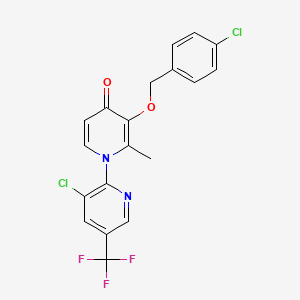

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

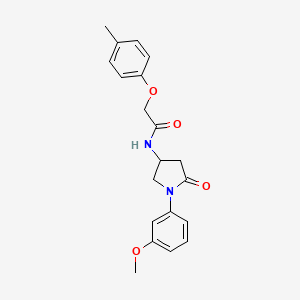

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)

![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)